4-Acetamido-3-nitrobenzoate
Description
4-Acetamido-3-nitrobenzoate, specifically ethyl this compound (CAS 175204-17-8), is a benzoic acid derivative with notable biological activity. It is synthesized via nitration of ethyl 4-acetamidobenzoate using a mixture of HNO₃ and H₂SO₄, followed by neutralization and recrystallization, yielding a 75% purified product . Key structural features include an acetamido group at position 4, a nitro group at position 3, and an ethyl ester moiety. Spectroscopic characterization (IR, ¹H-NMR) confirms the presence of functional groups, including C=O (1712 cm⁻¹), NH (3357 cm⁻¹), and aromatic protons .
This compound exhibits trypanocidal activity against Chagas disease, inhibiting Trypanosoma cruzi trans-sialidase (TcTS) with 47% efficacy and demonstrating low LC₅₀ values (0.02–0.22 µM) against parasite strains NINOA and INC-5 . Its binding mode resembles DANA (a sialic acid analogue), suggesting competitive inhibition .
Properties
Molecular Formula |
C9H7N2O5- |
|---|---|
Molecular Weight |
223.16 g/mol |
IUPAC Name |
4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)/p-1 |
InChI Key |
BRQIMWBIZLRLSV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Trypanocidal Activity
One significant application of 4-acetamido-3-nitrobenzoate is its potential as a trypanocidal agent. Research indicates that derivatives of benzoic acid, including this compound, exhibit notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study comparing various compounds, this compound demonstrated a low lysis concentration (LC50) of less than 0.15 µM against the NINOA strain and less than 0.22 µM against the INC-5 strain, outperforming traditional treatments such as nifurtimox and benznidazole .
Table 1: Trypanocidal Activity of this compound
| Compound | LC50 (NINOA) | LC50 (INC-5) |
|---|---|---|
| This compound | <0.15 µM | <0.22 µM |
| Nifurtimox | >1.0 µM | >1.0 µM |
| Benznidazole | >1.0 µM | >1.0 µM |
1.2 Molecular Docking Studies
Further investigations have utilized molecular docking studies to explore the interactions between this compound and various proteins involved in viral infections, particularly SARS-CoV-2. The compound has shown potential binding affinity to the spike protein and main protease of the virus, suggesting a role as a therapeutic candidate for COVID-19 treatment .
Environmental Science
2.1 Biodegradation Studies
The compound has also been studied for its environmental applications, particularly in biodegradation processes involving Pseudomonas strains that can utilize nitrobenzoates as carbon sources. These studies highlight the ability of certain bacterial strains to sense and respond to nitrobenzoate derivatives in chemotaxis assays, which is crucial for bioremediation efforts aimed at detoxifying environments contaminated with aromatic compounds .
Table 2: Chemotactic Response of Pseudomonas Strains to Nitrobenzoates
| Strain | Chemotactic Response to Nitrobenzoate |
|---|---|
| TW3 | Positive |
| 4NT | Positive |
Molecular Biology
3.1 Chemical Reactivity and Structural Analysis
The structural properties of this compound have been characterized using techniques such as single crystal X-ray analysis and density functional theory calculations. These analyses provide insights into its chemical reactivity and potential modifications that could enhance its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of 4-acetamido-3-nitrobenzoate derivatives depend on substituent positions and functional groups. Below is a comparative analysis:
Key Observations
Substituent Position and Bioactivity :
- The 4-acetamido-3-nitro configuration in ethyl this compound is critical for TcTS inhibition, as the nitro group at position 3 may stabilize enzyme interactions .
- In contrast, 3-acetamido-4-nitrobenzoic acid (isomer) lacks reported anti-parasitic activity, suggesting positional sensitivity in biological targets .
Functional Group Effects: Ethyl ester vs. carboxylic acid: The ester derivative (ethyl this compound) exhibits higher lipid solubility, enhancing membrane permeability and bioavailability compared to the carboxylic acid form . Amino vs. acetamido: Replacing the acetamido group with an amino (e.g., 4-amino-3-nitrobenzoic acid) reduces steric hindrance but may decrease metabolic stability .
Physicochemical Properties :
- Melting Points : 4-Acetamido-3-nitrobenzoic acid (mp 220–222°C) vs. ethyl ester (liquid at room temperature) reflects differences in crystallinity due to hydrogen bonding.
- Solubility : Ethyl esters generally exhibit better organic solvent solubility, while carboxylic acids favor aqueous environments .
Preparation Methods
Reaction Conditions and Optimization
-
Nitric Acid Concentration : A critical parameter is maintaining nitric acid between 70–84% (w/w) during initial dissolution to prevent premature nitration. Post-addition, the concentration is adjusted to 89–93% (w/w) to drive the reaction.
-
Temperature Control : Reactions proceed at 0–25°C, with lower temperatures (8–12°C) favoring higher purity.
-
Stoichiometry : A 2.5–3:1 ratio of nitric acid to 4-acetamidobenzoic acid ensures optimal slurry consistency and heat management.
Table 1: Comparative Nitration Conditions from US3177247A Examples
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Nitric Acid Concentration | 83.6% | 83.6% |
| Temperature | 8–12°C | 8–13°C |
| Reaction Time | 1 hour | 0.5 hour |
| Yield of 4-Acetamido-3-nitrobenzoic Acid | 89% | 85% |
The product is isolated by drowning the reaction mass in ice water, yielding pale yellow 4-acetamido-3-nitrobenzoic acid with a melting point of 212–219.5°C.
Esterification Techniques
Esterification of 4-acetamido-3-nitrobenzoic acid to its ester derivative is achieved via acid-catalyzed reactions or using reactive orthoesters.
Trimethyl Orthobenzoate-Mediated Esterification
US9856215 discloses a high-yield method using trimethyl orthobenzoate and acetic anhydride:
-
Reagents : Trimethyl orthobenzoate (5 equivalents) and acetic anhydride.
-
Conditions : 80–85°C for 2–2.5 hours in polar aprotic solvents (e.g., DMF, dioxane).
Table 2: Esterification Outcomes from US9856215
| Ester Type | Solvent | Temperature | Yield | Melting Point |
|---|---|---|---|---|
| Methyl | DMF | 80–85°C | 71.9% | 185–188°C |
| Benzyl | Dioxane | 80–85°C | 73.9% | 222–224°C |
One-Pot Synthesis Approaches
A one-pot strategy combining nitration and esterification is inferred from PMC10842279 and US9856215 , though direct evidence for this compound is limited.
Hypothetical Workflow
-
Nitration : Conduct nitration of 4-acetamidobenzoic acid as in Section 1.
-
In-Situ Esterification : Without isolating the nitro acid, add methanol and sulfuric acid to the aqueous slurry, refluxing to form the ester.
-
Purification : Crystallize from ethanol or methanol.
Purification and Characterization
Crystallization and Filtration
Post-esterification, the crude product is typically drowned in ice water, filtered, and recrystallized from alcohols.
Analytical Data
-
Melting Points :
-
Mass Spectrometry :
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for preparing 4-acetamido-3-nitrobenzoate, and how can purity be optimized?
Answer: The synthesis typically involves sequential nitration and acetylation of a benzoic acid derivative. For example:
Nitration : Introduce the nitro group at the meta position of 4-acetamidobenzoic acid using mixed acids (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .
Acetylation : Protect the amino group via acetylation using acetic anhydride in an alkaline medium.
Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How is the molecular structure of this compound characterized experimentally?
Answer: Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding networks. Use SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .
- FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch of acetamido at ~1650 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 8.2–8.5 ppm), acetamido methyl (δ 2.1 ppm), and nitro group deshielding effects .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
- Waste disposal : Segregate nitro-containing waste in labeled containers for incineration by certified hazardous waste handlers .
- Emergency measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its solid-state properties?
Answer: The acetamido (–NHCO–) and nitro (–NO₂) groups form robust hydrogen-bonded networks. Use graph set analysis (e.g., Etter’s notation) to classify motifs:
- N–H···O bonds : Acetamido donors interact with nitro acceptors, creating chains (C(4) motifs) or rings (R₂²(8)).
- O–H···O bonds : Carboxylic acid dimers (if present) stabilize layered structures.
These interactions affect melting points (mp 220–222°C) and solubility. SCXRD data refined via SHELXL reveal packing efficiency and thermal stability .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., SARS-CoV-2 main protease). Validate docking poses with MD simulations (AMBER/CHARMM force fields) and binding free energy calculations (MM-PBSA) .
Q. How can conflicting spectral data (e.g., NMR vs. SCXRD) for this compound be resolved?
Answer:
- Cross-validation : Compare experimental ¹³C NMR chemical shifts with DFT-predicted values (e.g., using Gaussian’s GIAO method). Discrepancies may indicate dynamic effects (e.g., tautomerism) .
- Temperature-dependent studies : Acquire variable-temperature NMR to detect conformational flexibility. SCXRD at low temperatures (100 K) can resolve static disorder .
Q. What strategies improve the refinement of this compound crystal structures with twinning or disorder?
Answer:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. Check for pseudo-merohedral twinning via Hooft statistics .
- Disorder modeling : Split occupancy of disordered groups (e.g., nitro orientations) using PART instructions in SHELXL. Apply restraints (SIMU/DELU) to maintain reasonable geometry .
Q. How does the nitro group’s electronic effects influence the reactivity of this compound in further derivatization?
Answer: The –NO₂ group is a strong electron-withdrawing group, which:
- Activates adjacent positions : Facilitates nucleophilic aromatic substitution (e.g., replacement of –NO₂ with –NH₂ under reducing conditions).
- Directs electrophiles : Meta-directing nature of –NO₂ limits regioselectivity in Friedel-Crafts reactions.
Monitor reactivity via cyclic voltammetry (redox potentials) and DFT-computed Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
